molecular formula C21H22N4O B11192178 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

Cat. No.: B11192178
M. Wt: 346.4 g/mol
InChI Key: RFRRZJZPNNCMMJ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core fused to a pyrazole ring, with a 3-methyl group and a 4-[4-(propan-2-yl)benzyl] substituent. Its molecular formula is C22H22N4O, with a molecular weight of 358.44 g/mol. Structurally, it belongs to a class of heterocyclic compounds widely studied for pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H22N4O/c1-13(2)16-10-8-15(9-11-16)12-17-14(3)24-25(20(17)26)21-22-18-6-4-5-7-19(18)23-21/h4-11,13,24H,12H2,1-3H3,(H,22,23)

InChI Key

RFRRZJZPNNCMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Reference
1-(1H-Benzoimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol Ethyl group at pyrazole-4 position 271.29 Simpler structure; used in crystallography
QZ-1635 (1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol) 4-Methoxyphenyl at pyrazole-3 position 336.35 Enhanced aromatic interactions for binding
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one Bromophenyl at pyrrol-1 position; fused pyrrolone 369.20 Anticancer screening candidate
2-(1,3-Benzothiazol-2-yl)-4-[(phenethylimino)methyl]-5-propyl-1H-pyrazol-3-one Benzothiazole core; propyl and phenethyl groups 379.46 Antimicrobial applications

Key Observations :

  • Core Heterocycle Variations : Replacement of benzimidazole with benzothiazole (e.g., ) alters electronic properties, influencing redox activity and biological target specificity.

Physicochemical Properties

  • Lipophilicity : The propan-2-ylbenzyl group confers higher logP (~3.5 estimated) compared to QZ-1635 (logP ~2.8) , enhancing membrane permeability.
  • Thermal Stability : Melting points for analogs range from 180–250°C (e.g., 9c in melts at 214–216°C) , suggesting the target compound may exhibit similar stability.

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 304.38 g/mol

The compound features a benzimidazole moiety, which is known for its pharmacological significance, and a pyrazole ring that contributes to its biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that modifications in the pyrazole structure can enhance its anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study reported that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of pyrazole derivatives. For example, compounds were tested against various bacterial strains, showing promising results:

Bacterial Strain Compound Activity
E. coliCompound DSignificant
S. aureusCompound DHigh activity
Pseudomonas aeruginosaCompound DModerate activity

These results indicate that the presence of specific functional groups in the pyrazole structure can enhance antibacterial properties .

Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized several pyrazole derivatives, including the target compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in MCF7 and NCI-H460 cell lines with IC50 values comparable to established anticancer drugs .

Study 2: Anti-inflammatory Mechanism Exploration

Another research focused on understanding the mechanism of action of pyrazole derivatives in inflammation models. The study demonstrated that these compounds could significantly reduce inflammatory markers such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .

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